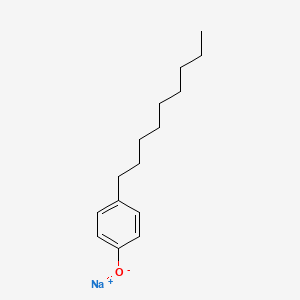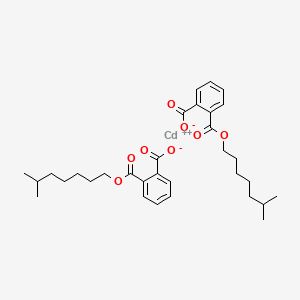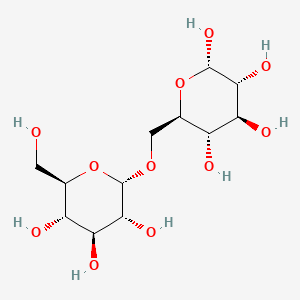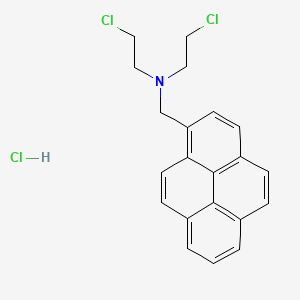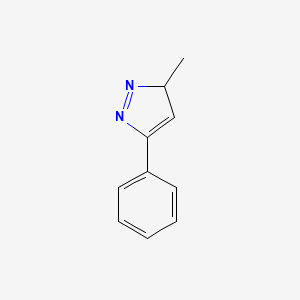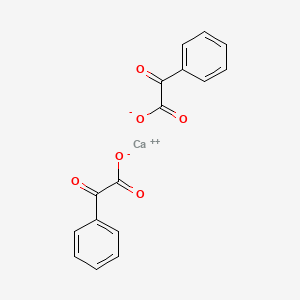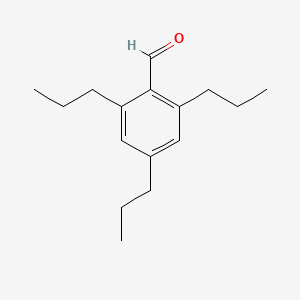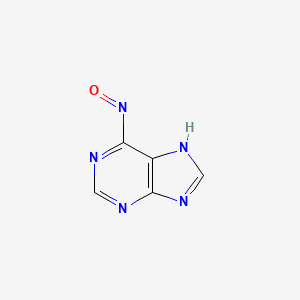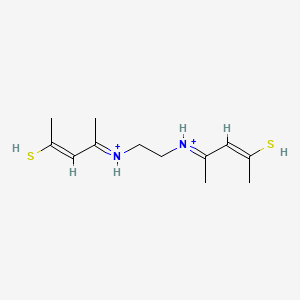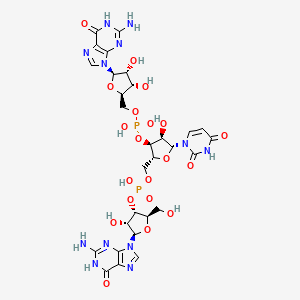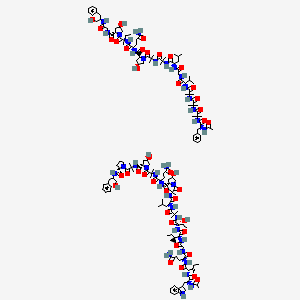
(4-Chlorophenyl)-N,N,N-trimethylmethanaminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 31897 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 31897 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but common methods include:
High-temperature and high-pressure methods: These methods involve the use of elevated temperatures and pressures to facilitate the formation of NSC 31897.
Catalytic methods: Catalysts are used to lower the activation energy of the reaction, allowing the compound to be synthesized under milder conditions.
Industrial Production Methods
Industrial production of NSC 31897 often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 31897 undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents, leading to the gain of electrons or hydrogen.
Substitution: NSC 31897 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidizing agents: N-chlorosuccinimide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, dichloromethane, chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxygenated derivatives, while substitution reactions could produce halogenated compounds.
Applications De Recherche Scientifique
NSC 31897 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism by which NSC 31897 exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
NSC 125973: Another compound with similar properties and applications.
NSC 91566: Known for its use in organic synthesis and as a precursor for more complex molecules.
Uniqueness
NSC 31897 stands out due to its specific reactivity and the range of reactions it can undergo. Its ability to participate in both oxidation and reduction reactions, as well as its versatility in substitution reactions, makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
6320-45-2 |
|---|---|
Formule moléculaire |
C10H15Cl2N |
Poids moléculaire |
220.14 g/mol |
Nom IUPAC |
(4-chlorophenyl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C10H15ClN.ClH/c1-12(2,3)8-9-4-6-10(11)7-5-9;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
JCNRICBAKSSBCP-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC1=CC=C(C=C1)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


